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Compound of Interest

Compound Name: Eudragit L 30D

Cat. No.: B1584308

Eudragit L 30 D-55 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides and frequently asked questions
(FAQs) for optimizing Eudragit L 30 D-55 coating weight gain for desired enteric release
profiles.

Frequently Asked Questions (FAQSs)

Q1: What is Eudragit L 30 D-55 and what is its primary application?

Eudragit L 30 D-55 is an aqueous dispersion of an anionic copolymer based on methacrylic
acid and ethyl acrylate.[1] The ratio of free carboxyl groups to ester groups is approximately
1:1.[2] Its primary application is for enteric film coating of solid dosage forms, such as tablets
and pellets, to protect acid-sensitive active pharmaceutical ingredients (APIs) from the gastric
environment and to target drug release in the upper intestine where the pH is 5.5 and above.[3]

[4]
Q2: What is the mechanism of pH-dependent drug release with Eudragit L 30 D-557?

The methacrylic acid groups in the polymer chain are protonated at acidic pH (like in the
stomach), making the polymer insoluble in gastric fluid. As the dosage form transits to the small
intestine, the pH rises above 5.5, causing the carboxylic acid groups to ionize. This ionization
leads to the swelling and subsequent dissolution of the polymer film, releasing the drug.[5]
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Q3: How does coating weight gain influence the drug release profile?

Increasing the coating weight gain of Eudragit L 30 D-55 generally results in a more robust
enteric protection and can delay the onset of drug release. A higher weight gain creates a
thicker barrier that requires more time to dissolve in the intestinal fluid. However, an
excessively high weight gain may unnecessarily delay release without providing additional
gastric protection. The optimal weight gain is formulation-dependent and must be determined
experimentally. For some applications, a weight gain of up to 60% w/w has been shown to
provide acceptable gastric resistance.[5] In other studies, even an 8% w/w coating level was
found to be sufficient.

Q4: Is a plasticizer necessary for Eudragit L 30 D-55 coatings?

Yes, a plasticizer is typically required to reduce the glass transition temperature of the polymer,
which improves the film-forming properties and mechanical flexibility of the coating.[6]
Insufficient plasticization can lead to a brittle coating that may crack during processing or
handling. Triethyl citrate (TEC) is a commonly used plasticizer for Eudragit L 30 D-55
dispersions, typically at a concentration of 10-25% based on the dry polymer weight.[2][6]

Q5: When should a seal coat be applied before the Eudragit L 30 D-55 coating?

A seal coat, often composed of a water-soluble polymer like hydroxypropyl methylcellulose
(HPMC), is recommended in the following situations:

o To prevent interaction between an alkaline drug and the acidic Eudragit polymer: This can
prevent drug degradation or precipitation at the core-coat interface.

o To prevent drug migration into the enteric coat: For highly water-soluble drugs, a seal coat
can prevent the drug from leaching into the coating dispersion during the coating process,
which could lead to premature drug release.[5]

» To improve the surface smoothness of the core: A smoother surface can lead to a more
uniform and effective enteric coat.
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Issue

Potential Cause(s)

Recommended Solution(s)

Cracking or peeling of the

coating

- Insufficient plasticizer
concentration.- Inadequate
drying conditions (too high
temperature or airflow).- Poor

adhesion to the substrate.

- Increase the plasticizer (e.g.,
Triethyl Citrate) concentration
to 15-25% of the polymer
weight.- Optimize drying
temperature and airflow to
ensure gradual drying.-
Consider applying a seal coat
(e.g., HPMC) to improve
adhesion.

Twinning or agglomeration of

tablets/pellets

- Over-wetting during the
spraying process.- High spray
rate.- Low atomizing air
pressure.- Inadequate anti-

tacking agent.

- Reduce the spray rate.-
Increase the atomizing air
pressure to ensure finer
droplet size.- Increase the
product bed temperature.-
Incorporate or increase the
concentration of an anti-
tacking agent like talc or

glyceryl monostearate.[3]

Premature drug release in
acidic media (failure of enteric

protection)

- Insufficient coating weight
gain.- Cracks or imperfections
in the coating.- Interaction
between the drug and the

polymer.

- Increase the coating weight
gain. A minimum of 5-8 mg/cm?2
of polymer is often
recommended.- Optimize
coating parameters (e.g.,
plasticizer level, curing
conditions) to ensure a
continuous, uniform film.-
Apply a seal coat to separate
the drug from the enteric

polymer.[5]

Incomplete or slow drug

release in intestinal buffer

- Excessive coating weight
gain.- Cross-linking of the
polymer during storage.- Use

of an inappropriate plasticizer.

- Reduce the coating weight
gain to the minimum required
for gastric resistance.-
Investigate storage conditions;

high humidity and temperature

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://pdfs.semanticscholar.org/5ce1/4f6f3d96dd4e517c3d26ba5d9c43faec6036.pdf?skipShowableCheck=true
https://www.ijpsonline.com/articles/development-and-in-vitro-evaluation-of-enteric-coated-multiparticulate-system-for-resistant-tuberculosis.html?view=mobile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

can promote cross-linking.-
Ensure the plasticizer used is
compatible and used at an

appropriate concentration.

- High viscosity of the coating - Decrease the solids content
dispersion.- Rapid drying of of the dispersion to reduce
Orange peel effect (rough droplets before they can viscosity.- Reduce the distance
coating surface) coalesce on the surface.- between the spray nozzle and
Insufficient atomization of the the product bed.- Increase
spray. atomizing air pressure.

Experimental Protocols
Preparation of Eudragit L 30 D-55 Coating Dispersion

This protocol describes the preparation of a typical coating dispersion for enteric coating.

» Plasticizer Preparation: In a separate vessel, dissolve the required amount of plasticizer
(e.g., triethyl citrate, 10-25% of Eudragit L 30 D-55 dry weight) in purified water.

e Anti-Tacking Agent Suspension: In another vessel, homogenize the anti-tacking agent (e.g.,
talc, 30-50% of Eudragit L 30 D-55 dry weight) in purified water to form a uniform
suspension.

o Dispersion Preparation:

[e]

Gently stir the Eudragit L 30 D-55 dispersion.

o

Slowly add the plasticizer solution to the Eudragit dispersion while stirring continuously.

o

Subsequently, slowly add the anti-tacking agent suspension to the polymer-plasticizer
mixture with continuous stirring.

o

Continue stirring for at least 30 minutes to ensure a homogeneous dispersion.

e Screening: Pass the final dispersion through a sieve (e.g., 80 mesh) to remove any
agglomerates before the coating process.[3]
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Fluidized Bed Coating Process

This protocol outlines the general procedure for coating tablets or pellets using a fluidized bed

coater.

o Preheating: Load the tablets or pellets into the fluid bed coater and preheat the bed to the

target temperature (typically 30-40°C).
o Coating:
o Initiate the spraying of the Eudragit L 30 D-55 dispersion onto the fluidized bed.

o Monitor and control critical process parameters such as inlet air temperature, product
temperature, spray rate, and atomizing air pressure.

o Continue the spraying process until the desired theoretical weight gain is achieved.

o Drying/Curing: After the completion of spraying, dry the coated product in the fluid bed for a
specified period (e.g., 15-30 minutes) at a slightly elevated temperature (e.g., 40-45°C) to
ensure proper film formation and coalescence.

In Vitro Dissolution Testing for Enteric-Coated Products

This two-stage dissolution test is used to evaluate the performance of the enteric coating.

e Acid Stage:

[¢]

Apparatus: USP Apparatus | (Basket) or 1l (Paddle).

[¢]

Medium: 900 mL of 0.1 N HCL.[5]

Time: 2 hours.

o

o

Procedure: Place the dosage form in the acid medium and withdraw samples at
appropriate time intervals. The acceptance criteria for most enteric-coated products is less
than 10% drug release after 2 hours in acid.[5]

o Buffer Stage:
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o Medium: 900 mL of pH 6.8 phosphate buffer.[5]

o Procedure: After 2 hours in the acid stage, transfer the dosage form to the buffer medium.
For some protocols, the medium is changed by adding a concentrated phosphate buffer to
the acid to adjust the pH to 6.8.

o Continue the dissolution testing for a specified period (e.g., 60 minutes), withdrawing
samples at regular intervals to determine the drug release profile.

Quantitative Data Summary

Table 1: Influence of Eudragit L 30 D-55 Coating Weight Gain on Drug Release

. . . % Drug Release in
Coating Weight % Drug Release in

Formulation . pH 6.8 Buffer (45
Gain (% wiw) 0.1 N HCI (2 hours) .
mins)
A 10 <5% > 85%
B 20 <2% > 85%
C 30 <1% > 80%

Note: The above data is illustrative and the actual results will vary depending on the specific

drug, formulation, and process parameters.

Table 2: Typical Fluidized Bed Coater Parameters for Eudragit L 30 D-55 Coating

Parameter Typical Range

Inlet Air Temperature 40 - 60 °C

Product Temperature 25-35°C

Spray Rate 5 - 20 g/min/kg

Atomizing Air Pressure 1.5-2.5bar
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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